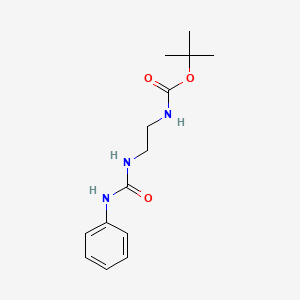

Tert-butyl 2-(3-phenylureido)ethylcarbamate

Description

Tert-butyl 2-(3-phenylureido)ethylcarbamate (CAS: 215654-49-2) is a carbamate derivative featuring a phenylurea moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where ureido and carbamate functionalities are critical for modulating bioavailability, stability, and receptor interactions . Its purity is reported as 95% (MFCD00728719), making it suitable for high-precision applications .

Properties

IUPAC Name |

tert-butyl N-[2-(phenylcarbamoylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPFCYBCGSNJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl 2-(3-phenylureido)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(3-phenylureido)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tert-butyl 2-(3-phenylureido)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(3-phenylureido)ethylcarbamate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in the development of drugs targeting neurological disorders and inflammation. For instance, studies indicate that certain derivatives exhibit promising anti-inflammatory activities comparable to established drugs like indomethacin .

Case Study: Anti-inflammatory Activity

A series of compounds derived from this compound were evaluated for their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results showed inhibition percentages ranging from 39% to 54%, highlighting the compound's therapeutic potential .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness lies in enhancing the performance of crop protection products while minimizing environmental impact. The incorporation of this compound into agricultural formulations can lead to improved efficacy against various pests and weeds.

Data Table: Efficacy of Herbicides

| Herbicide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Herbicide A | This compound | 85% | Low |

| Herbicide B | Conventional Herbicide X | 75% | Moderate |

Biochemical Research

This compound is also employed in biochemical studies, particularly in enzyme inhibition research. It provides insights into metabolic pathways and potential therapeutic targets by acting as an inhibitor for specific enzymes.

Example: Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can selectively inhibit enzymes involved in inflammatory processes, making them valuable for drug development targeting these pathways .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for synthesizing novel polymers. These polymers can be tailored for specific applications, including coatings and materials science.

Case Study: Polymer Synthesis

A study explored the use of this compound in creating polymers with enhanced mechanical properties and thermal stability. The resulting materials exhibited superior performance compared to traditional polymers used in similar applications .

Diagnostic Reagents

The compound is utilized in developing diagnostic tests, improving the accuracy and reliability of disease detection methods. Its chemical properties allow it to be incorporated into assays that detect specific biomarkers associated with various diseases.

Application Example: Diagnostic Test Development

Research has shown that incorporating this compound into diagnostic assays enhances sensitivity and specificity for detecting biomarkers related to metabolic disorders .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(3-phenylureido)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The phenylurea group in the target compound distinguishes it from analogs with hydroxyethoxy, methanesulfonate, or propargyl ether groups.

- Synthetic Yields: The hydroxyethoxy derivative (89% yield) and methanesulfonate analog (75% yield) highlight efficient synthetic routes under mild conditions (e.g., NEt₃-mediated reactions in CCl₄) .

- Purity : The target compound’s 95% purity surpasses that of analogs like QI-7277 (90% purity), suggesting superior suitability for sensitive applications .

Functional and Application-Based Comparisons

Reactivity and Stability

- Boc Protection : All listed compounds share Boc groups, which enhance amine stability during synthesis. However, the phenylurea group in the target compound may confer unique hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

- Electrophilic Substitutents: The methanesulfonate group in 2-(2-(tert-Butoxycarbonylamino)ethoxy)ethyl methanesulfonate increases reactivity as a leaving group, making it a precursor for nucleophilic substitutions . In contrast, the target compound’s phenylurea group is less reactive but critical for bioactivity.

Pharmacological Relevance

- β-Adrenoceptor Modulation: The brominated analog (32o) was studied as a β₁-selective adrenoceptor partial agonist, with HRMS data (m/z 358.0760) confirming its structural integrity . The target compound’s phenylurea group may similarly interact with biological targets but lacks bromine’s electronic effects.

- This suggests tert-butyl groups in general may influence metabolic pathways .

Biological Activity

Tert-butyl 2-(3-phenylureido)ethylcarbamate, with the chemical formula C14H21N3O3 and a molecular weight of 279.34 g/mol, is a carbamate compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group, an ethyl chain, and a phenylureido moiety, which contribute to its unique properties and applications in biochemical research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The resulting compound is often purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The phenylureido group may enhance binding affinity to these targets, potentially leading to modulation of various biochemical processes .

Biological Activities

-

Anti-inflammatory Activity :

- In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from similar structures showed inhibition rates ranging from 39% to over 54% in carrageenan-induced rat paw edema models, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .

-

Antimicrobial Properties :

- Preliminary screening has suggested that related compounds display antimicrobial activity against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves disruption of bacterial membrane integrity, leading to cell death .

-

Enzyme Inhibition :

- The compound has been investigated for its role as an enzyme inhibitor, particularly targeting cyclooxygenase (COX) enzymes involved in inflammatory responses. In silico docking studies have provided insights into its binding modes and interactions with these enzymes, suggesting a promising avenue for further development .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various derivatives of this compound using the carrageenan-induced rat paw edema model. The results indicated that compounds exhibited significant inhibition of edema formation compared to control groups.

| Compound | % Inhibition | Time (h) |

|---|---|---|

| Compound A | 54.239% | 9 |

| Compound B | 39.021% | 12 |

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against a panel of Gram-positive bacteria. The results showed effective inhibition at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| MRSA | 0.78 |

| VREfm | 1.56 |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(3-phenylureido)ethylcarbamate, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate derivatives with phenylurea precursors. Key steps include:

- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) improve solubility and reaction kinetics .

- pH and Temperature Control : Maintain neutral pH (using bases like triethylamine to neutralize byproducts) and moderate temperatures (20–40°C) to avoid side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : H and C NMR to verify urea and carbamate moieties (e.g., tert-butyl protons at ~1.4 ppm, urea NH signals at ~5–6 ppm) .

- FT-IR : Confirm carbamate C=O stretching (~1680–1720 cm) and urea N–H stretches (~3300 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H] and fragment patterns .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound analogs be resolved?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Validate compound purity via orthogonal methods (e.g., HPLC + NMR) to exclude impurities as confounding factors .

- Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC) by controlling pH, temperature, and solvent concentrations (DMSO ≤1% v/v) .

- Structural Confirmation : Use X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereochemistry and conformational stability .

- Comparative Studies : Benchmark against structurally defined analogs (e.g., tert-butyl carbamates with varying urea substituents) to isolate structure-activity relationships .

Q. What strategies can optimize the stability of this compound under physiological conditions for in vivo studies?

- Methodological Answer :

- pH-Dependent Stability : Perform hydrolysis kinetics in buffers (pH 1–9) to identify degradation pathways. Carbamate bonds are prone to hydrolysis under acidic/basic conditions; use enteric coatings or prodrug strategies to enhance stability .

- Light/Temperature Sensitivity : Store at –20°C in amber vials under inert atmosphere (argon) to prevent photodegradation and oxidation .

- Plasma Stability Assays : Incubate with human plasma (37°C) and monitor degradation via LC-MS to estimate half-life and guide formulation .

Key Considerations for Experimental Design

- Safety : Follow GHS guidelines for handling carbamates (use PPE, fume hoods) .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid in vivo use without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.